molecular formula C27H33BrFN5O2S B2754646 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide CAS No. 422288-20-8

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide

Cat. No.: B2754646
CAS No.: 422288-20-8
M. Wt: 590.56
InChI Key: DTIOJZYYERTQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated tetrahydroquinazolinone derivative featuring a 2-sulfanylidene group and a hexanamide linker to a 2-fluorophenylpiperazine moiety. Its molecular formula is C₂₈H₃₄FN₅O₄S, with a molecular weight of 571.67 g/mol .

Synthetic routes involve coupling a brominated quinazolinone intermediate with a piperazine-containing propylamine via carbodiimide-mediated amidation, as described in analogous protocols (e.g., PyBOP/DIPEA in DCM/DMF) . The bromine at position 6 of the quinazolinone may serve as a handle for further functionalization via cross-coupling reactions .

Properties

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39BrFN5O2S/c28-20-10-11-23-21(19-20)26(36)34(27(37)31-23)14-5-1-2-9-25(35)30-12-6-13-32-15-17-33(18-16-32)24-8-4-3-7-22(24)29/h3-4,7-8,20-21,23H,1-2,5-6,9-19H2,(H,30,35)(H,31,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDVETAFCPPKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Br)C(=O)N(C(=S)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on modifications to three regions:

Quinazolinone core: Replacement of bromine or sulfur atoms.

Linker chain : Variations in alkyl chain length.

Piperazine moiety : Substitution of the 2-fluorophenyl group.

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity/Notes Reference ID
Target Compound 6-bromo, 2-sulfanylidene, hexanamide, 2-fluorophenylpiperazine 571.67 Hypothesized CNS activity; synthetic yield ~65–75%
N-3-(Boc-aminopropyl)-4-[4-(8-(4-oxo-2-thioxodihydroquinazolin-3-yl)octanoyl)piperazin-1-yl]benzamide Thioxoquinazolinone, octanoyl linker, benzamide terminus 680.23 Kinase inhibition (IC₅₀ ~50 nM); lower solubility due to longer chain
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide Bromoquinazolinone, butanamide linker, methoxybenzyl group 458.31 Antibacterial activity (MIC ~8 µg/mL); shorter linker reduces bioavailability
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 16) Cyclopropylaminoquinazoline, benzamide terminus, trifluoromethylphenyl 499.48 Anticancer activity (GI₅₀ ~1 µM); higher lipophilicity from CF₃ group

Computational Clustering Analysis

Using Tanimoto coefficients (Tc > 0.85), the compound clusters with piperazine-linked carboxamides and brominated heterocycles. However, highlights only a 20% likelihood of shared gene expression profiles among structurally similar compounds, emphasizing the need for empirical testing despite computational predictions .

Key Research Findings

Bromine as a Pharmacophore: The 6-bromo group in the quinazolinone core is essential for stabilizing hydrophobic interactions in kinase binding pockets .

Fluorophenylpiperazine Role : The 2-fluorine atom enhances metabolic stability and π-stacking in CNS targets .

Hexanamide vs. Shorter Linkers : Chain length >5 carbons improves blood-brain barrier penetration compared to butanamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.